Stafib-1
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Overview
Description
Stafib-1 is a selective inhibitor of the STAT5b SH2 domain, a transcription factor involved in various cellular processes, including cell growth and survival. The compound has shown promise in inhibiting the activity of STAT5b, which is constitutively active in many human tumors .
Mechanism of Action
Target of Action
Stafib-1 is a selective inhibitor of the STAT5b SH2 domain . The primary targets of this compound are the transcription factors STAT5a and STAT5b, which are constitutively active in many human tumors . Despite their high degree of sequence homology (96% on the protein level), they have both redundant and non-redundant functions .
Mode of Action
This compound interacts with its targets by inhibiting the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition results in a decrease in the activity of these transcription factors, thereby reducing their ability to drive cell growth and tumorigenesis .
Biochemical Pathways
The inhibition of STAT5b by this compound affects multiple biochemical pathways. For instance, STAT5b has been identified as the main driver of cell growth and tumorigenesis . Therefore, the inhibition of STAT5b by this compound can potentially disrupt these pathways and their downstream effects, leading to a reduction in tumor growth.
Pharmacokinetics
It is known that this compound is a phosphatase-stable inhibitor of stat5a and stat5b with activity in the low micromolar concentration range . This suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine phosphorylation of STAT5b in human leukemia cells and the induction of apoptosis in a STAT5-dependent manner . Moreover, this compound displays significantly increased activity while maintaining high selectivity over the closely related SH2 domain of STAT5a .
Action Environment
For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, efficacy, and action
Biochemical Analysis
Biochemical Properties
Stafib-1 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction domain, the Src homology 2 (SH2) domain, of STAT5b . It interacts with the transcription factors STAT5a and STAT5b, which are frequently referred to jointly as “STAT5” . These interactions are crucial as both STAT5a and STAT5b are constitutively active in numerous human cancers .
Cellular Effects
This compound influences cell function by inhibiting the STAT5b protein, thereby reducing tumor cell proliferation . It impacts cell signaling pathways, gene expression, and cellular metabolism by suppressing IFN-α/γ, thereby facilitating leukemogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the SH2 domain of STAT5b, thereby inhibiting its function . This binding interaction leads to changes in gene expression and reduces tumor cell proliferation .
Temporal Effects in Laboratory Settings
It has been demonstrated that this compound selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells and induces apoptosis in a STAT5-dependent manner .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway, where it interacts with the STAT5b protein
Preparation Methods
Synthetic Routes and Reaction Conditions
Stafib-1 is synthesized through a series of chemical reactions involving the formation of a catechol bisphosphate core. The synthetic route typically involves the following steps:
Formation of Catechol Bisphosphate: The initial step involves the synthesis of catechol bisphosphate through the reaction of catechol with phosphoric acid derivatives.
Functionalization: The catechol bisphosphate core is then functionalized with various hydrophobic moieties to enhance selectivity and activity towards STAT5b.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process includes:
Batch Synthesis: Large-scale batch synthesis of catechol bisphosphate and its derivatives.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Stafib-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the catechol bisphosphate core.
Substitution: The compound can participate in substitution reactions, where functional groups on the catechol bisphosphate core are replaced with other groups to enhance activity and selectivity
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity towards STAT5b .
Scientific Research Applications
Stafib-1 has numerous scientific research applications, including:
Cancer Research: This compound is used to study the role of STAT5b in tumorigenesis and to develop targeted therapies for cancers with constitutive STAT5b activity
Cell Signaling Studies: The compound is employed in research to understand the signaling pathways mediated by STAT5b and its interactions with other proteins
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting STAT5b for therapeutic purposes
Comparison with Similar Compounds
Stafib-1 is unique in its high selectivity for the STAT5b SH2 domain compared to other similar compounds. Some similar compounds include:
Stafib-2: An optimized derivative of this compound with enhanced activity and selectivity towards STAT5b
Catechol Bisphosphate: The precursor to this compound, which exhibits moderate activity towards both STAT5a and STAT5b
Resorcinol Bisphosphate: Another inhibitor of STAT5 proteins, but with lower selectivity compared to this compound
This compound’s uniqueness lies in its ability to selectively inhibit STAT5b with minimal off-target effects, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYYYBDKASIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.